molecular formula C9H18ClNO B2630912 (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride CAS No. 2375267-78-8

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride

Cat. No.: B2630912
CAS No.: 2375267-78-8
M. Wt: 191.7
InChI Key: BKGUZZHFBAVXAX-UHFFFAOYSA-N
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Description

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of piperidine with allyl bromide, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that include cyclization, hydrogenation, and functional group modifications. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

(2-prop-2-enylpiperidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUZZHFBAVXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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